DL-Leucine-1-13C

Catalog No.
S1935864
CAS No.
82152-65-6
M.F
C6H13NO2
M. Wt
132.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DL-Leucine-1-13C

CAS Number

82152-65-6

Product Name

DL-Leucine-1-13C

IUPAC Name

2-amino-4-methyl(113C)pentanoic acid

Molecular Formula

C6H13NO2

Molecular Weight

132.17 g/mol

InChI

InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/i6+1

InChI Key

ROHFNLRQFUQHCH-PTQBSOBMSA-N

SMILES

CC(C)CC(C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)O)N

Isomeric SMILES

CC(C)CC([13C](=O)O)N

Metabolic Tracing

Metabolic tracing involves monitoring the fate of a specific molecule within a biological system. DL-Leucine-1-13C acts as a tracer molecule due to the presence of the carbon-13 isotope. This isotope has a slightly different magnetic resonance property compared to the more common carbon-12 isotope found in nature. Researchers can exploit this difference using techniques like nuclear magnetic resonance (NMR) spectroscopy to track the incorporation and movement of DL-Leucine-1-13C within an organism or cell culture .

Here are some specific applications of DL-Leucine-1-13C in metabolic tracing:

  • Protein synthesis: Researchers can use DL-Leucine-1-13C to study the rate and efficiency of protein synthesis in cells and tissues. By measuring the incorporation of the labeled leucine into newly formed proteins, scientists can gain insights into protein turnover and how different conditions affect protein production .
  • Muscle metabolism: DL-Leucine-1-3C can be used to investigate the metabolism of leucine in muscle tissue. This is particularly relevant in studies on exercise physiology and muscle wasting disorders. By tracing the labeled leucine, researchers can determine how exercise or disease conditions affect leucine breakdown and utilization for energy production .
  • Cancer research: Cancer cells often exhibit altered metabolic profiles compared to healthy cells. DL-Leucine-1-13C can be a valuable tool to study these differences. Researchers can use it to investigate how cancer cells utilize leucine for growth and proliferation, potentially aiding in the development of new cancer therapies .

DL-Leucine-1-13C is a stable isotope-labeled form of the branched-chain amino acid leucine, which is crucial for protein synthesis and metabolic processes in living organisms. It contains a carbon atom that is isotopically enriched with carbon-13, making it valuable for various research applications, particularly in metabolic studies and tracer experiments. Leucine itself is an essential amino acid, meaning it must be obtained through diet, as animals cannot synthesize it de novo. The molecular formula for DL-Leucine-1-13C is C₆H₁₃NO₂, and it plays a significant role in stimulating muscle protein synthesis through activation of the mammalian target of rapamycin signaling pathway .

.
  • Microbial Fermentation: Certain microorganisms can be genetically engineered to produce labeled amino acids like DL-Leucine-1-13C from glucose or other carbon sources.
  • Isotope Exchange: In some cases, existing leucine can be subjected to isotope exchange reactions to replace specific carbon atoms with carbon-13.
  • These methods allow for the production of high-purity DL-Leucine-1-13C suitable for research applications .

    DL-Leucine-1-13C has diverse applications in scientific research:

    • Metabolic Studies: It is widely used as a tracer in metabolic studies to track the fate of leucine in biological systems.
    • Nutritional Research: Investigating the effects of dietary leucine on health outcomes, particularly in muscle metabolism and aging.
    • Pharmacokinetics: Understanding how drugs interact with amino acids and their metabolic pathways.

    These applications leverage the unique properties of stable isotopes to provide insights into biochemical processes .

    Interaction studies involving DL-Leucine-1-13C often focus on its metabolic pathways and how it interacts with other biomolecules:

    • Protein Interactions: Research shows that leucine can influence the activity of various enzymes involved in protein synthesis and degradation.
    • Hormonal Interactions: Leucine's role in stimulating insulin secretion highlights its importance in glucose metabolism and energy homeostasis.

    These studies help elucidate the complex interactions between amino acids, hormones, and metabolic pathways .

    Several compounds are similar to DL-Leucine-1-13C due to their structural or functional characteristics. Here are some notable comparisons:

    CompoundStructureKey Features
    L-LeucineC₆H₁₃NO₂Natural form; essential amino acid; stimulates mTOR
    D-LeucineC₆H₁₃NO₂Enantiomer of L-leucine; less biologically active
    β-Hydroxy β-methylbutyric acidC₄H₇NO₃Metabolite of leucine; promotes muscle growth
    L-ValineC₅H₁₁NO₂Another branched-chain amino acid; similar functions

    DL-Leucine-1-13C's uniqueness lies in its stable isotope labeling, which allows for precise tracking in metabolic studies compared to its non-labeled counterparts. This characteristic makes it particularly valuable for researchers studying metabolic pathways involving branched-chain amino acids .

    Molecular Structure and Stereochemical Considerations

    DL-Leucine-1-13C represents a racemic mixture of the essential amino acid leucine, specifically labeled with carbon-13 at the carboxyl carbon position. The molecular formula is C₅¹³CH₁₃NO₂ with a molecular weight of 132.17 grams per mole, representing an increase of 1 atomic mass unit compared to the natural abundance compound [1] [2]. The compound bears the Chemical Abstracts Service number 82152-65-6 and maintains the linear formula (CH₃)₂CHCH₂CH(NH₂)¹³CO₂H [1] [3].

    The structural framework of DL-Leucine-1-13C consists of a central alpha-carbon atom bonded to four distinct chemical groups: an amino group (-NH₂), a carboxyl group (-¹³COOH), a hydrogen atom, and a branched alkyl side chain (-CH₂CH(CH₃)₂) [4] [5]. This tetrahedral arrangement around the alpha-carbon creates a chiral center, resulting in two non-superimposable mirror image forms known as enantiomers [5] [6].

    The stereochemical properties of DL-Leucine-1-13C are fundamentally governed by the configuration at the alpha-carbon. The L-enantiomer exhibits the S-configuration according to the Cahn-Ingold-Prelog priority rules, while the D-enantiomer displays the R-configuration [4] [6]. In biological systems, the L-form predominates as the naturally occurring stereoisomer, comprising approximately 100% of leucine residues found in mammalian proteins [6]. Conversely, the D-form represents a synthetic variant that occurs rarely in nature but has demonstrated unique biological properties, including neuroprotective effects and resistance to proteolytic degradation [4] [6].

    The racemic nature of DL-Leucine-1-13C means it contains equal proportions of both enantiomers, rendering the compound optically inactive due to the cancellation of optical rotation effects [7] [4]. This contrasts with the individual enantiomers, where L-leucine exhibits levorotatory properties and D-leucine demonstrates dextrorotatory behavior [4] [6].

    Synthetic Pathways for ¹³C-Labeled Leucine Derivatives

    The synthesis of ¹³C-labeled leucine derivatives encompasses several sophisticated methodological approaches, each offering distinct advantages for isotopic incorporation and structural control. The primary synthetic strategies include microbial biosynthesis, chemical synthesis employing transition metal catalysis, enzymatic conversion processes, and metabolic precursor feeding techniques.

    Microbial Biosynthesis Approach

    Microbial biosynthesis represents a highly efficient method for producing ¹³C-labeled leucine derivatives with exceptional isotopic enrichment. This approach utilizes genetically modified microorganisms, particularly Corynebacterium glutamicum, which have been engineered to overproduce branched-chain amino acids [8]. The biosynthetic pathway begins with the incorporation of ¹³C-labeled precursors such as glucose or pyruvate into the cellular metabolism. The microorganisms are cultivated in minimal media supplemented with ¹³C-labeled substrates, allowing for the systematic incorporation of the isotopic label throughout the biosynthetic machinery [8] [9].

    The leucine biosynthetic pathway in these microorganisms follows a well-characterized sequence of enzymatic transformations. The process initiates with the condensation of pyruvate molecules catalyzed by acetolactate synthase, followed by subsequent modifications involving acetohydroxy acid isomeroreductase and dihydroxyacid dehydratase [10] [11]. The final transamination step, catalyzed by branched-chain aminotransferase, incorporates the amino group to generate the final leucine product [11] [12]. This microbial approach typically achieves isotopic enrichment levels of 90-95% with high overall yields [8] [13].

    Chemical Synthesis via Palladium-Catalyzed Reactions

    Chemical synthesis methodologies have evolved to incorporate sophisticated transition metal-catalyzed transformations for the preparation of ¹³C-labeled amino acids. The palladium-catalyzed carbon-hydrogen functionalization approach represents a particularly elegant strategy for introducing ¹³C-methyl groups into amino acid scaffolds [14]. This methodology employs N-phthaloyl protected L-alanine derivatives bearing 8-aminoquinoline directing groups, which facilitate regioselective and stereoselective alkylation reactions using iodomethane-¹³C as the labeling reagent [14].

    The synthetic sequence involves multiple steps designed to maintain stereochemical integrity while achieving efficient isotopic incorporation. The initial palladium-catalyzed methylation reaction proceeds with high regioselectivity at the beta-position, producing the desired ¹³C-labeled intermediate in yields ranging from 48-77% [14]. Subsequent deprotection steps employ carefully optimized mild conditions to prevent epimerization at the stereogenic centers, utilizing reagents such as 2-iodosobenzoic acid and tert-butyl nitrite [14]. This approach provides exceptional control over the labeling position and stereochemical outcome, making it particularly suitable for the preparation of site-specifically labeled amino acids.

    Enzymatic Conversion Strategies

    Enzymatic approaches leverage the inherent selectivity and mild reaction conditions of biological catalysts to achieve efficient ¹³C incorporation. These methods typically employ purified enzymes or enzyme systems to convert ¹³C-labeled precursors into the desired amino acid products [8] [15]. The branched-chain aminotransferase system represents a key enzymatic tool for leucine synthesis, catalyzing the reversible transamination between α-ketoisocaproate and glutamate in the presence of pyridoxal phosphate as a cofactor [11] [12].

    The enzymatic approach offers several advantages, including high stereoselectivity, mild reaction conditions, and the ability to achieve near-quantitative conversions under appropriate conditions [15]. The isotopic incorporation efficiency typically ranges from 80-90%, with the final product maintaining the natural stereochemical configuration [8] [15]. Additionally, enzymatic methods can be readily scaled and integrated into larger synthetic sequences, making them attractive for both research and industrial applications.

    Metabolic Precursor Feeding Techniques

    Metabolic precursor feeding represents an alternative biosynthetic strategy that exploits the natural metabolic pathways of microorganisms while providing controlled isotopic incorporation. This approach involves supplying ¹³C-labeled metabolic intermediates such as acetate, pyruvate, or glucose to growing cultures, allowing the cellular machinery to incorporate the isotopic label through normal metabolic processes [8] [9] [16].

    The effectiveness of precursor feeding depends on the specific metabolic flux patterns and the regulatory mechanisms governing amino acid biosynthesis. Studies have demonstrated that feeding ¹³C-labeled pyruvate can achieve site-specific labeling of leucine with isotopic incorporation rates of 85-99% [8] [9]. The metabolic fate of the labeled precursors can be traced through the biosynthetic network, providing insights into the underlying biochemical pathways while generating the desired isotopically labeled products.

    Purification and Quality Control Methodologies

    The purification and quality control of DL-Leucine-1-13C require specialized analytical methodologies capable of assessing both chemical purity and isotopic composition. The complex nature of isotopically labeled compounds necessitates multi-faceted analytical approaches to ensure product quality and compliance with research specifications.

    Chromatographic Separation Techniques

    High-Performance Liquid Chromatography serves as a fundamental tool for the purification and analysis of ¹³C-labeled leucine derivatives. The separation of amino acid enantiomers typically employs chiral stationary phases or derivatization with chiral reagents to achieve baseline resolution of the L- and D-forms [17]. Modern HPLC systems equipped with mixed-mode stationary phases, such as reversed-phase columns with embedded ionizable functional groups, provide excellent separation capabilities for underivatized amino acids [17].

    The chromatographic conditions must be carefully optimized to maintain the integrity of the isotopic label while achieving adequate resolution. Typical separation protocols employ acidic aqueous mobile phases in conjunction with specialized stationary phases designed for amino acid analysis [17]. The detection limits for chemical impurities generally range from 0.01-0.1%, providing sufficient sensitivity for quality control applications [17] [18].

    Nuclear Magnetic Resonance Spectroscopy

    ¹³C Nuclear Magnetic Resonance spectroscopy represents the definitive analytical technique for confirming the isotopic composition and structural integrity of ¹³C-labeled compounds [19] [20]. This method provides direct observation of the carbon-13 nucleus, allowing for precise determination of isotopic enrichment levels and confirmation of the labeling position [19] [20]. The natural abundance of ¹³C (approximately 1.1%) provides an internal reference for calculating isotopic enrichment, with detection limits typically around 0.1% for isotopic impurities [20] [21].

    The ¹³C NMR analysis of DL-Leucine-1-13C reveals characteristic chemical shifts corresponding to the various carbon environments within the molecule. The carboxyl carbon, bearing the ¹³C label, exhibits a distinct chemical shift that can be readily distinguished from natural abundance signals [19] [20]. Advanced NMR techniques, including quantitative ¹³C NMR with appropriate relaxation delay parameters, enable precise measurement of isotopic enrichment with uncertainties typically less than 1% [20] [21].

    Quantitative ¹H NMR spectroscopy provides complementary information regarding chemical purity and the presence of organic impurities [20] [21]. This technique offers several advantages, including the ability to determine absolute purity without requiring reference standards and the capability to detect and quantify multiple impurities simultaneously [21]. The integration of ¹³C satellite signals in the ¹H NMR spectrum provides an additional method for assessing isotopic composition, with the natural ¹³C/¹²C ratio serving as an internal calibration standard [21].

    Mass Spectrometric Analysis

    Mass spectrometry provides essential information regarding molecular weight, isotopic composition, and structural integrity of ¹³C-labeled compounds [22] [23]. Gas Chromatography-Mass Spectrometry serves as a routine analytical tool for identity confirmation and purity assessment, with detection limits typically in the range of 1-10 parts per million [24] [17]. The mass spectral fragmentation patterns of DL-Leucine-1-13C provide diagnostic information about the labeling position and overall molecular structure [24] [17].

    Isotope Ratio Mass Spectrometry represents the most precise method for determining isotopic composition, with measurement uncertainties typically less than 0.001% [25] [26]. This technique enables the detection of subtle isotopic variations and provides definitive confirmation of isotopic enrichment levels [25] [26]. The high precision of isotope ratio measurements makes this technique particularly valuable for research applications requiring exact knowledge of isotopic composition.

    Thermal and Physical Characterization

    The physical characterization of DL-Leucine-1-13C includes determination of melting point, thermal stability, and crystalline properties. The compound exhibits a melting point of 293-296°C with sublimation, consistent with the behavior of the natural abundance material [1] [2]. Thermal analysis provides insights into the purity and crystalline structure of the compound, with impurities typically manifesting as deviations from expected thermal behavior [1] [2].

    The solid-state characteristics of DL-Leucine-1-13C, including crystal structure and polymorphic forms, can influence both stability and analytical behavior. X-ray diffraction analysis provides definitive information about crystalline structure, while thermal gravimetric analysis assesses thermal stability and decomposition pathways [1] [2]. These physical characterization methods complement the chemical and spectroscopic analyses to provide a comprehensive assessment of product quality.

    Validation and Standardization Protocols

    Quality control protocols for DL-Leucine-1-13C must incorporate appropriate validation procedures to ensure analytical method reliability and reproducibility [20] [27]. The validation process typically includes assessment of precision, accuracy, specificity, and robustness across the range of analytical conditions encountered in routine analysis [20] [27]. Inter-laboratory comparisons and the use of certified reference materials provide additional confidence in analytical results [20] [27].

    XLogP3

    -1.5

    Sequence

    L

    Dates

    Modify: 2024-04-15

    Explore Compound Types